Human LL-23 -

Human LL-23

Catalog Number: EVT-245591
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human LL-23 is primarily sourced from human leukocytes and epithelial cells. It is classified under the broader category of antimicrobial peptides, specifically within the cathelicidin family. Cathelicidins are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. The classification of Human LL-23 can be further detailed as follows:

  • Type: Antimicrobial peptide
  • Family: Cathelicidins
  • Function: Antimicrobial activity, immune modulation
Synthesis Analysis

Methods

The synthesis of Human LL-23 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and modifications of the peptide.

Technical Details

Recent studies have employed high-performance liquid chromatography (HPLC) for purification and characterization of synthesized peptides. The average crude purity achieved in these syntheses has been reported at around 65%, with variations depending on specific conditions used during synthesis. For instance, optimized conditions for shorter peptides can yield purities up to 90% .

Molecular Structure Analysis

Structure

Human LL-23 consists of a sequence of amino acids that folds into a specific three-dimensional structure essential for its function. The molecular structure typically features a cationic charge that facilitates interaction with negatively charged microbial membranes.

Data

The molecular formula of Human LL-23 can be represented as C120H200N30O30SC_{120}H_{200}N_{30}O_{30}S. The peptide exhibits a helical conformation that is crucial for its membrane-disrupting activity.

Chemical Reactions Analysis

Reactions

Human LL-23 participates in several biochemical reactions, primarily involving its interaction with microbial membranes. The mechanism involves binding to lipid bilayers, leading to pore formation and subsequent cell lysis.

Technical Details

The interaction of Human LL-23 with bacterial membranes can be analyzed using techniques such as circular dichroism spectroscopy and fluorescence spectroscopy. These methods help elucidate the conformational changes upon binding to membranes and the dynamics of pore formation.

Mechanism of Action

Process

The mechanism of action of Human LL-23 involves several steps:

  1. Binding: The positively charged regions of Human LL-23 interact with negatively charged components of microbial membranes.
  2. Membrane Disruption: This interaction leads to the formation of pores or disruptions in the membrane integrity.
  3. Cell Death: The compromised membrane results in cell lysis and death.

Data

Studies have shown that concentrations as low as 1 µM can effectively inhibit bacterial growth, highlighting the potency of Human LL-23 as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

Human LL-23 is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological pH conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2,500 Da
  • Isoelectric Point: Typically around pH 9.0
  • Solubility: Highly soluble in aqueous solutions at physiological pH

Relevant analyses such as mass spectrometry have confirmed its molecular weight and purity profiles.

Applications

Human LL-23 has significant scientific uses, particularly in:

  • Antimicrobial Therapy: Its application in developing new antibiotics against resistant strains.
  • Immunology Research: Studying its role in immune responses and potential therapeutic roles in inflammatory diseases.
  • Biotechnology: Incorporating into biomaterials for wound healing applications due to its antimicrobial properties.
Introduction to Human LL-37 in Innate Immunity

Human cathelicidin LL-37 is a critical effector molecule of the innate immune system, serving as a first-line defense against microbial pathogens. This 37-residue α-helical peptide, processed from the C-terminal end of the hCAP18 precursor, exhibits broad-spectrum antimicrobial activity and immunomodulatory functions. Unlike species-specific cathelicidins (e.g., bovine BMAP-27), LL-37 has evolved unique structural adaptations that enable multifaceted roles in human host defense, ranging from direct microbial membrane disruption to orchestration of inflammatory responses [4] [8] [9].

Evolutionary Significance of Cathelicidin-Derived Peptides

Cathelicidins represent an evolutionarily ancient family of host defense peptides conserved across vertebrates. The human CAMP gene (encoding LL-37) resides on chromosome 3p21.3 within a region exhibiting signatures of positive selection during primate evolution. Comparative genomics reveals accelerated sequence divergence in the LL-37 coding region compared to other cathelicidins, suggesting adaptive evolution under pathogen pressure [7] [10]. Notably, non-human primates express structurally distinct cathelicidins (e.g., rhesus macaque RL-37), while LL-37 emerged specifically in the human lineage. This divergence coincides with:

  • Altered pathogen exposure following human migration out of Africa, driving selection for enhanced antibacterial efficacy [10]
  • Functional trade-offs between antimicrobial potency and reduced cytotoxicity toward human cells [6] [9]
  • Integration with novel immune pathways, particularly those involving IL-23/IL-17 axis regulation [3] [5]

Table 1: Evolutionary Features of Select Cathelicidin Peptides

PeptideSpeciesLength (aa)Net ChargeKey Adaptive Features
LL-37Homo sapiens37+6Optimized amphipathicity; salt-resistant motifs
BMAP-27Bos taurus27+11Enhanced membrane disruption; higher cytotoxicity
Fowlicidin-3Gallus gallus27+8Stable helical domains; hinge-dependent activity [6]
RL-37Macaca mulatta37+5Reduced helicity; lower LPS neutralization

These evolutionary innovations position LL-37 as a uniquely human mediator of innate immunity, balancing direct microbicidal activity with sophisticated immune signaling functions absent in ancestral peptides.

Role of LL-37 in Host Defense Mechanisms

LL-37 contributes to immune defense through both direct antimicrobial action and immunomodulation:

A. Direct Antimicrobial Mechanisms:

  • Membrane Disruption: At bactericidal concentrations (>5μM), LL-37 self-assembles into tetrameric channels in bacterial membranes. Crystallographic studies reveal a 4nm-long pore with a constricted central lumen (diameter ~8Å), enabling ion flux and osmotic collapse [8]. This oligomerization is detergent-inducible and stabilized by hydrophobic residues (Ile13, Phe17, Ile20) and salt bridges (Glu16-Arg23) [8].
  • Reactive Oxygen Species (ROS) Induction: Sub-lytic concentrations (0.1-1μM) impair bacterial antioxidant defenses, increasing intracellular ROS and causing DNA/protein damage. This precedes membrane blebbing and peptidoglycan degradation [4].
  • Biofilm Disruption: LL-37 penetrates extracellular polymeric matrices, inhibiting biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus at 2-4μM [4].

Table 2: Antimicrobial Activity of LL-37 Against Drug-Resistant Pathogens

PathogenStrain CharacteristicsLL-37 MIC (μM)Primary Mechanism
Klebsiella pneumoniaeNDM-1+ metallo-β-lactamase4Membrane permeabilization; ROS induction
Vibrio choleraePolymyxin-resistant2–4Outer membrane disruption
Enterobacter cloacaeMulti-drug resistant4Inner membrane depolarization
Staphylococcus aureus (MRSA)Methicillin-resistant10–20Cell wall thinning; septal defects

B. Immunomodulatory Functions:

  • Chemotaxis: Recruits neutrophils, monocytes, and T-cells via FPRL1 receptor activation at 0.1–1 μg/mL [9]
  • Cytokine Modulation: Enhances IL-23 production by dendritic cells, amplifying Th17 responses against extracellular pathogens [3] [5]
  • LPS Neutralization: Binds lipid A via hydrophobic residues (Phe6, Phe17, Ile24), suppressing TLR4-driven inflammation [9]
  • Wound Healing: Promotes re-epithelialization through EGFR transactivation and angiogenesis induction [4] [9]

Knowledge Gaps in Truncated Cathelicidin Fragment Research

Despite extensive study of full-length LL-37, truncated derivatives remain poorly characterized:

A. Structure-Function Paradoxes:

  • Central Hinge Deletion: Removal of the AGIN linker (residues 16-19) in the engineered peptide Fow-3(1-15-20-27) enhances antimicrobial activity while eliminating hemolysis. This suggests the hinge mediates eukaryotic membrane recognition but is dispensable for bactericidal action [6].
  • Terminal Fragments: N-terminal fragments (e.g., LL-23/LL-20) lose helical stability in micellar environments, while C-terminal fragments (e.g., KR-12/RK-31) exhibit reduced membrane penetration depth [9].

B. Unresolved Mechanistic Questions:

  • Salt Sensitivity: LL-37 loses >90% activity in physiological saline, whereas fragments like BMAP-27B retain potency. The structural basis (e.g., charge distribution vs. hydrophobic topology) remains undefined [4] [6].
  • Oligomerization Triggers: Determinants of LL-37's transition from monomeric to tetrameric states in membranes are uncharacterized, unlike the structurally defined Dermcidin pore [8].
  • In Vivo Processing: Proteases generating natural fragments (e.g., proteinase 3, kallikrein 5) yield heterogeneous mixtures with undefined individual activities [9].

C. Critical Research Frontiers:

Properties

Product Name

Human LL-23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.